Product packaging for Teduglutide(Cat. No.:CAS No. 197922-42-2)

Teduglutide

Numéro de catalogue: B013365
Numéro CAS: 197922-42-2
Poids moléculaire: 3752.1 g/mol
Clé InChI: CILIXQOJUNDIDU-ASQIGDHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Teduglutide is a potent 33-amino acid analog of human glucagon-like peptide-2 (GLP-2) engineered for research applications. Its primary mechanism involves a single Ala-to-Gly substitution at position 2, which confers resistance to dipeptidyl peptidase-4 (DPP-4) cleavage, significantly extending its in vitro and in vivo half-life compared to the native peptide. By activating the GLP-2 receptor (GLP-2R), this compound promotes intestinal epithelial cell proliferation, inhibits apoptosis, and enhances barrier function, making it an invaluable tool for studying intestinal adaptation, regeneration, and nutrient absorption mechanisms. Research applications extend to modeling short bowel syndrome (SBS), investigating inflammatory bowel disease (IBD) pathways, and exploring its role in mitigating conditions like obesity-related neuroinflammation, chemotherapy-induced mucositis, and liver fibrosis through mechanisms involving NR4a1/Nur77 expression and FXR signaling. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C164H252N44O55S B013365 Teduglutide CAS No. 197922-42-2

Propriétés

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C164H252N44O55S/c1-21-77(11)126(156(255)187-95(44-46-114(167)214)141(240)206-130(83(17)211)160(259)186-93(42-33-34-49-165)140(239)202-129(80(14)24-4)159(258)208-131(84(18)212)161(260)200-111(163(262)263)66-125(230)231)203-151(250)100(54-76(9)10)189-145(244)103(57-88-67-175-92-41-32-31-40-90(88)92)192-147(246)105(60-116(169)216)199-157(256)127(78(12)22-2)204-152(251)102(56-87-38-29-26-30-39-87)190-149(248)109(64-123(226)227)195-137(236)94(43-35-50-174-164(171)172)183-134(233)82(16)179-133(232)81(15)180-142(241)98(52-74(5)6)188-146(245)104(59-115(168)215)194-150(249)110(65-124(228)229)196-143(242)99(53-75(7)8)198-158(257)128(79(13)23-3)205-162(261)132(85(19)213)207-153(252)106(61-117(170)217)193-139(238)97(48-51-264-20)185-138(237)96(45-47-120(220)221)184-148(247)108(63-122(224)225)197-155(254)113(72-210)201-144(243)101(55-86-36-27-25-28-37-86)191-154(253)112(71-209)182-119(219)70-177-136(235)107(62-121(222)223)181-118(218)69-176-135(234)91(166)58-89-68-173-73-178-89/h25-32,36-41,67-68,73-85,91,93-113,126-132,175,209-213H,21-24,33-35,42-66,69-72,165-166H2,1-20H3,(H2,167,214)(H2,168,215)(H2,169,216)(H2,170,217)(H,173,178)(H,176,234)(H,177,235)(H,179,232)(H,180,241)(H,181,218)(H,182,219)(H,183,233)(H,184,247)(H,185,237)(H,186,259)(H,187,255)(H,188,245)(H,189,244)(H,190,248)(H,191,253)(H,192,246)(H,193,238)(H,194,249)(H,195,236)(H,196,242)(H,197,254)(H,198,257)(H,199,256)(H,200,260)(H,201,243)(H,202,239)(H,203,250)(H,204,251)(H,205,261)(H,206,240)(H,207,252)(H,208,258)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,262,263)(H4,171,172,174)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,126-,127-,128-,129-,130-,131-,132-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILIXQOJUNDIDU-ASQIGDHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C164H252N44O55S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3752.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197922-42-2
Record name Teduglutide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197922422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teduglutide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08900
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glucagon-like peptide II (2-glycine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Teduglutide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular and Cellular Mechanisms of Action of Teduglutide

Teduglutide as a Recombinant GLP-2 Analog and its Structural Modifications

This compound is a recombinant analog of human GLP-2. nih.govfda.gov It is a 33-amino acid peptide that is manufactured using recombinant DNA technology, typically involving a modified strain of Escherichia coli. nih.govfda.govdrugbank.com Structurally, this compound is very similar to native GLP-2, also consisting of 33 amino acids. nih.govtga.gov.au

Amino Acid Substitution and Resistance to Dipeptidyl Peptidase-4 (DPP-4) Degradation

A key structural modification in this compound, compared to native GLP-2, is a single amino acid substitution at the second position of the N-terminus. nih.govfda.govtga.gov.aumdpi.com In native GLP-2, this position is occupied by alanine (B10760859), while in this compound, alanine is substituted by glycine (B1666218) (an Ala-to-Gly substitution at position 2). nih.govfda.govtga.gov.aumdpi.com This specific substitution is crucial because it confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). nih.govfda.govtga.gov.aumdpi.com DPP-4 is a ubiquitous enzyme that rapidly cleaves the two N-terminal amino acids of native GLP-2, resulting in an inactive metabolite, GLP-2(3-33). mdpi.comgoogle.com By substituting alanine with glycine, this compound effectively eliminates this cleavage site, significantly increasing its resistance to DPP-4-mediated proteolysis. nih.govfda.govtga.gov.aumdpi.com This enhanced resistance leads to a longer half-life in circulation compared to native GLP-2. tga.gov.aue-lactancia.orgdrugs.comnih.gov

Interaction with Glucagon-like Peptide-2 Receptors (GLP-2R)

This compound exerts its biological effects by binding to and activating the GLP-2 receptor (GLP-2R). nih.govdrugbank.compatsnap.compharmakb.com The GLP-2R is a G protein-coupled receptor belonging to the class B1 family, which also includes receptors for glucagon (B607659) and GLP-1. mdpi.comglucagon.comfrontiersin.org

Localization of GLP-2R on Intestinal Cells

The GLP-2 receptor is predominantly expressed in the gastrointestinal tract and the central nervous system. glucagon.comfrontiersin.org Within the intestine, GLP-2R is not primarily located on the proliferating intestinal epithelial cells (enterocytes) themselves, but rather on specific cell populations within the intestinal wall. mdpi.comglucagon.comnih.govphysiology.org These include enteroendocrine cells, subepithelial myofibroblasts (also known as intestinal stromal cells), and enteric neurons located in the submucosal and myenteric plexuses. nih.govdrugbank.comtga.gov.auglucagon.comfrontiersin.orgnih.govfda.govoup.com This localization pattern suggests that many of the actions of GLP-2 and its analogs like this compound are mediated indirectly through these intermediary cells. glucagon.comphysiology.org

Receptor Binding Affinity and Specificity

This compound binds to the human and rat GLP-2 receptor with similar affinity compared to native GLP-2. e-lactancia.org Research indicates that this compound retains potency and selectivity at the GLP-2 receptor comparable to native human GLP-2. researchgate.net Studies investigating the structural basis for GLP-2 action have examined receptor binding and activation for various GLP-2 analogs, including those with substitutions at position 2. acs.org These studies suggest that while most position 2 substitutions exhibit normal to enhanced GLP-2 receptor binding, their effect on receptor activation can vary. acs.org Computational studies have also aimed to design this compound analogues with improved binding affinity by identifying key amino acids involved in ligand-receptor interaction. researchgate.net

Downstream Signaling Pathways and Cellular Responses

Binding of this compound to the GLP-2 receptor initiates intracellular signaling cascades. Receptor binding results in increased intracellular levels of cyclic adenosine (B11128) 3',5'-monophosphate (cAMP). e-lactancia.org This increase in cAMP levels leads to the activation of several downstream signaling pathways. e-lactancia.org

Key downstream pathways activated by GLP-2R binding include protein kinase A (PKA), cAMP response element-binding protein (CREB), and activator protein-1 (AP-1). e-lactancia.org Activation of these pathways in the intermediary cells expressing the GLP-2 receptor leads to the release of multiple mediators. nih.govdrugbank.comtga.gov.aufda.gov These mediators then act on the intestinal epithelium and other cell types to promote the observed physiological effects.

Specific mediators released in response to GLP-2R activation by this compound include insulin-like growth factor (IGF)-1, nitric oxide (NO), and keratinocyte growth factor (KGF). nih.govdrugbank.comtga.gov.aufda.gov IGF-1 is considered critical for the ability of GLP-2 to induce intestinal growth and activate crypt cell proliferation. physiology.orgresearchgate.net Nitric oxide is involved in GLP-2-mediated increases in intestinal blood flow. frontiersin.orgphysiology.orgresearchgate.net KGF is another growth factor that contributes to the proliferative effects. nih.govdrugbank.comtga.gov.aufda.gov

Stimulation of Enterocyte Proliferation and Growth

One of the primary cellular responses to this compound is the stimulation of enterocyte proliferation and growth. patsnap.comnih.gov Although GLP-2R is not directly expressed on proliferating crypt cells, the mediators released from GLP-2R-expressing cells, such as IGF-1 and KGF, act in a paracrine manner to stimulate the proliferation of intestinal epithelial cells in the crypts. nih.govdrugbank.comtga.gov.aunih.govphysiology.orgfda.govresearchgate.net This increased proliferation leads to an expansion of the mucosal surface area of the intestine. fda.govdrugbank.compatsnap.comnih.gov Studies have demonstrated that this compound significantly increases cell numbers and the proportion of proliferating cells in intestinal cell lines. nih.gov For instance, research using human Caco-2 intestinal epithelial cells showed that this compound increased cell numbers and the percentage of cells in the S-phase of the cell cycle. nih.gov

Enhancement of Villus Height and Crypt Depth

This compound promotes the growth and proliferation of enterocytes, the absorptive cells lining the intestinal wall. patsnap.com This proliferation leads to an increased surface area for nutrient absorption, which is particularly beneficial in conditions like SBS where intestinal function is compromised. patsnap.com Studies have shown that this compound treatment results in significant histological changes in the small intestine, including an increase in villus height and crypt depth. tga.gov.autga.gov.aunih.govbmj.comeuropa.eugattexhcp.comnih.govdrugbank.com

Study DesignPatient PopulationThis compound Dose (mg/kg/day)Change in Villus HeightChange in Crypt DepthStatistical Significance
Phase II, 21-day, open-label, dose-ranging tga.gov.autga.gov.aunih.govgattexhcp.com17 adult SBS patients (subset for biopsy)0.10, 0.15Increased (38 ± 45%)Increased (22 ± 18%)p = 0.030 (villus height), p = 0.010 (crypt depth) nih.gov
24-week placebo-controlled study bmj.comSBS patients (subset for biopsy)0.05, 0.10Significant increases vs baseline and placeboSignificant increases vs placebo (0.10 mg/kg/day dose)p = 0.016 (colonic crypt depth at 0.10 mg/kg/day) bmj.com
Neonatal Piglet Model of SBS nih.govNeonatal piglets (80% jejunoileal resection)0.1Improved (duodenum, jejunum, ileum)Improved (ileum, colon)P < 0.05 nih.gov

These structural adaptations contribute to an amplified absorptive capacity of the intestine. patsnap.com

Modulation of Intestinal Barrier Function and Mucosal Integrity

This compound enhances the integrity of the intestinal barrier. patsnap.com This is achieved by increasing the expression of tight junction proteins, which are vital for maintaining the selective permeability of the intestinal lining. patsnap.com A stronger intestinal barrier helps prevent the translocation of harmful substances from the gut lumen into the bloodstream, potentially reducing the risk of infections and systemic inflammation. patsnap.com this compound has been shown to preserve mucosal integrity by promoting repair and normal growth of the intestine. tga.gov.aupbs.gov.autga.gov.aueuropa.eunihr.ac.uk

Regulation of Intestinal Motility and Gastric Secretion

This compound influences intestinal motility by modulating the enteric nervous system, promoting a more coordinated and efficient transit of contents through the gastrointestinal tract. patsnap.com This is particularly important for patients with SBS who often experience dysmotility. patsnap.com this compound also inhibits gastric acid secretion. tga.gov.aupbs.gov.aunih.govaetna.comtga.gov.aueuropa.eudrugbank.comnihr.ac.ukresearchgate.netclinicaltrialsarena.combapen.org.uknih.goveuropa.eu By reducing gastric secretions and slowing gastric emptying, this compound can decrease intestinal losses and promote intestinal absorption. nih.govresearchgate.netnih.goveuropa.euresearchgate.net

Activation of NR4a1/nur77 Expression and FXR Signaling

This compound has been shown to activate the expression of nuclear receptor subfamily 4 group a member 1 (NR4a1), also known as nur77. medchemexpress.commedchemexpress.comnih.govjensenlab.org This activation has been observed in human hepatic stellate cells and is linked to improvements in liver inflammation and fibrosis in mouse models. medchemexpress.commedchemexpress.comnih.govjensenlab.org Furthermore, this compound activates intestinal Farnesoid X receptor (FXR) signaling. medchemexpress.commedchemexpress.comnih.govjensenlab.org FXR is a nuclear receptor highly expressed in the liver and intestine that plays a role in regulating bile acid metabolism and other pathways. targetmol.com Activation of the intestinal FXR-FGF15/19 signaling axis by GLP-2 (and thus likely this compound) can lead to reduced expression of certain enzymes involved in bile acid synthesis in the liver. nih.govjensenlab.org These effects on NR4a1 and FXR signaling suggest potential broader metabolic and anti-fibrotic roles for this compound beyond its direct intestinotrophic effects. medchemexpress.commedchemexpress.comnih.govjensenlab.org

Comparative Analysis with Endogenous GLP-2 and Other Intestinotrophic Factors

This compound is an analogue of naturally occurring human GLP-2. patsnap.comtga.gov.aupbs.gov.aunih.govaetna.comtga.gov.audrugbank.com While similar to GLP-2 in its actions, this compound has a key structural modification: a single amino acid substitution of alanine by glycine at the second position of the N-terminus. tga.gov.autga.gov.aueuropa.eudrugbank.com This substitution makes this compound resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), resulting in an extended half-life compared to native GLP-2. tga.gov.autga.gov.aueuropa.eudrugbank.com The half-life of this compound in adults is approximately 1.3 hours, whereas the half-life of naturally occurring GLP-2 is about 7 minutes. tga.gov.augattexhcp.com This enhanced stability and longer half-life allow for once-daily subcutaneous administration of this compound, providing sustained agonism of the GLP-2 receptor. nih.govnih.gov

While GLP-2 is a key intestinotrophic factor, other molecules also exhibit intestinotrophic activity, such as growth hormone/IGF-1 and keratinocyte growth factor (KGF). nih.gov However, the GLP-2 receptor has a relatively restricted tissue distribution compared to the wider expression of receptors for growth hormone/IGF-1 and KGF. nih.gov This more limited distribution of the GLP-2 receptor raised the possibility that sustained GLP-2 receptor agonism might be associated with fewer unexpected side effects in peripheral tissues compared to agents targeting the more widely distributed receptors of other growth factors. nih.gov Clinical trials have demonstrated that this compound significantly improves intestinal absorption and reduces the need for parenteral support in patients with SBS. nih.govbmj.comdrugbank.comnih.govresearchgate.net These effects are attributed to its potent intestinotrophic properties, including the enhancement of mucosal growth and function, which appear to be more pronounced and sustained due to its resistance to DPP-IV degradation compared to endogenous GLP-2. nih.govdrugbank.comresearchgate.netnih.gov

FeatureEndogenous GLP-2This compound
Structure33 amino acids33 amino acids (Glycine substitution at position 2) tga.gov.autga.gov.aueuropa.eudrugbank.com
Produced byIntestinal L-cells tga.gov.aupbs.gov.aunih.govaetna.comtga.gov.aunih.govdrugbank.comRecombinant DNA technology tga.gov.autga.gov.aueuropa.eudrugbank.comnihr.ac.uk
DPP-IV DegradationSusceptible tga.gov.autga.gov.aueuropa.eudrugbank.comnih.govResistant tga.gov.autga.gov.aueuropa.eudrugbank.com
Half-life (Adults)~7 minutes tga.gov.augattexhcp.com~1.3 hours tga.gov.augattexhcp.comaap.org
Receptor BindingBinds GLP-2 receptor patsnap.comtga.gov.aunih.govBinds GLP-2 receptor with similar affinity nih.gov
Intestinotrophic EffectYes nih.govnih.govnih.govYes (Enhanced due to stability) nih.govdrugbank.comnih.govresearchgate.netnih.gov

Pharmacodynamics and Pharmacokinetics of Teduglutide

Pharmacodynamic Effects on Intestinal Morphology and Function

Teduglutide exerts significant pharmacodynamic effects on the structure and function of the remaining intestine, particularly in conditions of compromised intestinal capacity such as short bowel syndrome (SBS). fda.goveuropa.euresearchgate.netdovepress.comdovepress.com

Increased Intestinal Absorptive Capacity

This compound enhances intestinal absorptive capacity through several mechanisms. It promotes structural changes in the intestinal mucosa, including increased villus height and crypt depth of the intestinal epithelium. nih.goveuropa.eufda.goveuropa.eudovepress.comfda.gov These morphological changes lead to an increased absorptive surface area. drugbank.comnih.govfda.gov Studies have demonstrated that this compound increases the absorption of fluids, electrolytes, and nutrients. tga.gov.aufda.goveuropa.eufda.gov In a 3-week Phase II study, this compound increased intestinal wet weight absorption by approximately 700 g/day . nih.gov Another study showed enhanced gastrointestinal fluid absorption of approximately 750-1000 mL/day following daily administration. drugbank.comnih.goveuropa.eu This enhanced absorption contributes to a reduction in the need for parenteral support. nih.goveuropa.euresearchgate.netnih.govtandfonline.commdpi.comnih.gov

Reduction in Fecal Wet Weight and Energy Loss

Treatment with this compound has been shown to reduce fecal wet weight and energy loss. drugbank.comnih.govresearchgate.netdovepress.com In a 3-week Phase II balance study, this compound reduced diarrhea by around 700 g/day and fecal energy losses by approximately 0.8 MJ/day (around 193-200 kcal/day). nih.govresearchgate.netdovepress.comcapes.gov.br This decrease in losses is a direct consequence of the improved intestinal absorption. nih.govresearchgate.net

Changes in Stool Consistency and Frequency

This compound therapy has been associated with improvements in stool characteristics. Studies have reported that this compound can improve stool consistency and reduce stool frequency. researchgate.netmdpi.comresearchgate.nettakeda-gastroenterologie.denih.gov In one study, stool consistency improved in this compound-treated patients and worsened in non-treated patients. mdpi.com Significant reductions in stool frequency have been observed after 12, 24, and 48 weeks of treatment compared to baseline. takeda-gastroenterologie.de This effect on stool frequency was particularly pronounced in patients with a colon in continuity. takeda-gastroenterologie.de

Study DurationStool Frequency Change (times per day)Stool Consistency Change (Bristol Stool Scale)Citation
12 weeks-3.8 (significant decrease)Improved in 29% of patients mdpi.com
12, 24, 48 weeksSignificant reductionImproved researchgate.nettakeda-gastroenterologie.de
12, 24 weeksTrends towards reductionSignificant improvement nih.gov

Effects on Fluid and Electrolyte Absorption

This compound enhances the absorption of fluids and electrolytes. drugbank.comfda.goveuropa.eufda.gov This is a key component of its mechanism to improve intestinal function and reduce dependence on parenteral support. europa.eunih.gov Studies have demonstrated improvements in the absorption of electrolytes alongside fluid absorption. europa.eufda.gov

Pharmacokinetic Profile and Parameters

The pharmacokinetic profile of this compound has been characterized in both healthy subjects and patients with SBS. drugbank.comnih.govfda.goveuropa.eunih.gov

Absorption Characteristics

This compound is administered subcutaneously and is rapidly absorbed from the injection site. drugbank.comeuropa.eufda.goveuropa.eu Maximum plasma concentrations are typically reached approximately 3-5 hours after administration. drugbank.comnih.goveuropa.eufda.goveuropa.eu The absolute bioavailability of subcutaneous this compound is high, reported to be 88% in healthy subjects. drugbank.comnih.goveuropa.eufda.goveuropa.eu The rate and extent of absorption are dose-proportional at single and repeated subcutaneous doses up to 20 mg. europa.eufda.goveuropa.eu this compound can be administered subcutaneously in the abdomen, thigh, or arm, with relative bioavailability being similar across these sites (89% for thigh and 92% for arm relative to abdomen). fda.gov No accumulation of this compound has been observed following repeated subcutaneous administrations. drugbank.comnih.goveuropa.eufda.goveuropa.eu

In patients with SBS receiving a 0.05 mg/kg subcutaneous dose, the median peak this compound concentration (Cmax) was 36 ng/mL and the median area under the curve (AUC0-inf) was 0.15 µg*hr/mL. drugbank.comnih.gov The apparent volume of distribution following subcutaneous administration in patients with SBS is approximately 26 litres. europa.eueuropa.eu In healthy subjects, the volume of distribution is around 103 mL/kg, similar to blood volume. drugbank.comnih.govfda.gov

The metabolism of this compound is not fully known, but as a peptide, it is expected to be degraded into smaller peptides and amino acids via catabolic pathways. drugbank.comeuropa.eueuropa.eu The cytochrome P450 enzyme system is not involved in its metabolism. drugbank.comeuropa.eu this compound is primarily cleared by the kidney. drugbank.comnih.goveuropa.eu The terminal elimination half-life is approximately 2 hours. europa.eu In patients with renal impairment, the pharmacokinetic parameters (Cmax and AUC) of this compound increased with increasing severity of impairment compared to healthy subjects. europa.eufda.goveuropa.eu

ParameterValue (Healthy Subjects, SubQ)Value (SBS Patients, 0.05 mg/kg SubQ)Citation
Absolute Bioavailability (SubQ)88%Not specified drugbank.comnih.goveuropa.eufda.goveuropa.eu
Tmax (SubQ)3-5 hours3-5 hours drugbank.comnih.goveuropa.eufda.goveuropa.eu
Cmax (median/mean)Not specified36 ng/mL (median) drugbank.comnih.gov; 36.8 ng/mL (median) fda.gov drugbank.comnih.govfda.gov
AUC0-inf/AUC0-τ (median/mean)Not specified0.15 µg*hr/mL (median) drugbank.comnih.gov; 0.15 µg•hr/mL (median) fda.gov drugbank.comnih.govfda.gov
Volume of Distribution103 mL/kg26 L drugbank.comnih.goveuropa.eufda.goveuropa.eu
Terminal Elimination Half-lifeNot specifiedApproximately 2 hours europa.eu
Plasma Clearance123-127 mL/hr/kg16.0 L/h (apparent clearance in SBS patients) nih.gov drugbank.comnih.goveuropa.eufda.govnih.gov

Plasma Concentration and Exposure (Cmax and AUC)

Following subcutaneous administration, this compound is rapidly absorbed, with maximum plasma concentrations (Cmax) typically reached between 3 and 5 hours after dosing drugbank.comfda.govnih.govtga.gov.aueuropa.eueuropa.eumedsafe.govt.nzfda.gov.tw. The Cmax and area under the plasma concentration-time curve (AUC) of this compound have been shown to be dose-proportional over a dose range of 0.05 to 0.4 mg/kg fda.govtga.gov.aumedsafe.govt.nzfda.gov.twhres.cafda.gov.

In studies involving patients with SBS, following a subcutaneous dose of 0.05 mg/kg, the median peak this compound concentration (Cmax) was reported as 36 ng/mL drugbank.comtga.gov.auwikidoc.org. The median area under the curve (AUC0-inf or AUC0-τ) in SBS patients following the same dose was approximately 0.15 µg•hr/mL or 235 ng•h/mL drugbank.comfda.govtga.gov.aumedsafe.govt.nzhres.cawikidoc.org. Healthy subjects generally exhibit higher drug exposure compared to patients with SBS fda.gov.

Elimination Pathways and Half-life

This compound is a peptide-based drug and is expected to be degraded into smaller peptides and amino acids through catabolic pathways, similar to the metabolism of endogenous GLP-2 drugbank.comnih.govmedsafe.govt.nzfda.govwikidoc.org. Formal investigations into the specific metabolic pathway in humans have not been conducted, and the cytochrome P450 enzyme system is not involved in its metabolism drugbank.comnih.govmedsafe.govt.nzfda.gov.

This compound is primarily eliminated via the kidneys drugbank.comnih.govnih.govmedsafe.govt.nzfda.govwikidoc.org. Plasma clearance in healthy subjects is approximately 123 mL/hr/kg, a value similar to the glomerular filtration rate (GFR), supporting renal clearance as the primary route drugbank.comnih.govmedsafe.govt.nzfda.govwikidoc.org.

The terminal elimination half-life (t½) of this compound is approximately 2 hours in healthy subjects nih.govwikipedia.orgtga.gov.aueuropa.eufda.govwikidoc.org. In patients with SBS, the mean terminal half-life is slightly shorter, approximately 1.3 to 1.47 hours nih.govnih.govfda.govwikidoc.orgresearchgate.net.

Accumulation Potential with Repeated Dosing

Studies have indicated that no accumulation of this compound is observed following repeated daily subcutaneous administrations drugbank.comfda.govtga.gov.aueuropa.eueuropa.eumedsafe.govt.nzfda.gov.twhres.cafda.govwikidoc.org. This suggests that the drug is cleared from the body effectively between daily doses.

Bioavailability Following Administration

Here is a summary of key pharmacokinetic parameters:

ParameterValue (Healthy Subjects)Value (SBS Patients)Source(s)
Absolute Bioavailability (SC)88%Not specified drugbank.comnih.govfda.govtga.gov.aueuropa.eueuropa.eumedsafe.govt.nzfda.gov.twresearchgate.net
Tmax (SC)3-5 hours3-5 hours drugbank.comfda.govnih.govtga.gov.aueuropa.eueuropa.eumedsafe.govt.nzfda.gov.tw
Cmax (0.05 mg/kg SC)Not specified36 ng/mL drugbank.comtga.gov.auwikidoc.org
AUC (0.05 mg/kg SC)Not specified0.15 µg•hr/mL or 235 ng•h/mL drugbank.comfda.govtga.gov.aumedsafe.govt.nzhres.cawikidoc.org
Terminal Half-life (t½)~2 hours1.3 - 1.47 hours nih.govwikipedia.orgnih.govtga.gov.aueuropa.eufda.govwikidoc.orgresearchgate.net
Plasma Clearance123 mL/hr/kg16.0 L/h (apparent) drugbank.comnih.govnih.govmedsafe.govt.nzfda.govwikidoc.org
Volume of Distribution103 mL/kg26 L or 33.9 L (apparent) drugbank.comtga.gov.aueuropa.eueuropa.eufda.gov.twresearchgate.net

Pharmacodynamic-Pharmacokinetic Correlations in Clinical Research

This compound's pharmacodynamic effects are linked to its pharmacokinetic profile. As a GLP-2 analog, this compound binds to GLP-2 receptors, promoting mucosal growth and enhancing intestinal absorption drugbank.comnih.govwikipedia.orgfda.govwikidoc.org. Clinical research has explored the relationship between this compound exposure and its pharmacodynamic effects, particularly in the context of reducing parenteral support requirements in SBS patients nih.govnih.govresearchgate.netclinicaltrials.govmedpath.com.

Clinical Efficacy Studies of Teduglutide

Efficacy Endpoints and Outcomes in Short Bowel Syndrome (SBS) The primary goal of teduglutide treatment in SBS is to enhance intestinal absorption, thereby reducing or eliminating the need for PSmdpi.comnih.gov. Efficacy endpoints in clinical studies have focused on objective measures of reduced PS dependence and the achievement of enteral autonomygattexhcp.commdpi.com.

Reduction in Parenteral Support (PS) Volume and Frequency A key efficacy endpoint in this compound trials is the reduction in weekly PS volume and frequencymdpi.comfiercebiotech.comworldpharmatoday.comgattexhcp.comfirstwordpharma.comnih.gov. In the STEPS study, the primary endpoint was the percentage of patients who achieved a 20% or greater reduction in weekly PS volume from baseline at both weeks 20 and 24fiercebiotech.combmj.comfirstwordpharma.com. Results from STEPS showed that 63% of patients treated with this compound achieved this primary endpoint compared to 30% in the placebo group (p=0.002)fiercebiotech.comnih.govfirstwordpharma.com. The mean reduction in weekly PS volume at week 24 was significantly greater in the this compound group (4.4 ± 3.8 L/wk) compared to the placebo group (2.3 ± 2.7 L/wk) (P < 0.001)nih.govfirstwordpharma.com.

Long-term extension studies and RWE studies have demonstrated continued reductions in PS requirements with prolonged this compound treatment worldpharmatoday.combspghan.org.uknih.gov. A meta-analysis of RWE studies in adults showed a combined point estimate for PS volume reduction of -4.71 L/wk at week 24 and -5.41 L/wk by week 48 or end of follow-up worldpharmatoday.com. The same meta-analysis reported a reduction in PS frequency by -1.87 days/wk at week 24 and -2.32 days/wk by week 48 or end of follow-up worldpharmatoday.com.

Data from a retrospective analysis in a specialized center showed a mean parenteral support reduction ranging from -82.5% at week 24 to -100% in some patients treated for 144 weeks researchgate.net.

Here is a summary of key findings regarding PS volume reduction:

Study/AnalysisPatient PopulationDurationEndpoint: ≥20% PS Volume ReductionMean PS Volume Reduction (this compound)Mean PS Volume Reduction (Placebo)P-value
STEPS (RCT) fiercebiotech.comnih.govfirstwordpharma.comAdult24 Weeks63%4.4 ± 3.8 L/wk2.3 ± 2.7 L/wk< 0.001
RWE Meta-analysis worldpharmatoday.comAdult24 Weeks~70-80%-4.71 L/wk (CPE)Not applicableNot reported
RWE Meta-analysis worldpharmatoday.comAdult≥48 Weeks~70-80%-5.41 L/wk (CPE)Not applicableNot reported
Single-center Retrospective Analysis researchgate.netAdult24 Weeks100% (n=13)-82.5%Not applicableNot reported
Single-center Retrospective Analysis researchgate.netAdult144 Weeks--100% (n=5)Not applicableNot reported
Pooled Pediatric LTE Studies bspghan.org.ukPediatric96 Weeks82.1%30.1 mL/kg/dayNot applicableNot reported

Achievement of Parenteral Support Independence (Enteral Autonomy) Achieving independence from PS, also known as enteral autonomy, is a significant outcome for patients with SBSnih.govmdpi.com. While not the primary endpoint in initial short-term trials, the ability to discontinue PS has been evaluated in longer-term studies and real-world settingsworldpharmatoday.comgattexhcp.commdpi.comgattex.com.

In the STEPS trial, three this compound-treated patients were completely weaned off parenteral support by week 24 bmj.com. In the STEPS-2 extension study, some patients were able to achieve PS independence with longer treatment durations gattex.com. Data suggests that achieving complete freedom from PS can take approximately 7 to 30 months of this compound treatment gattex.com.

A systematic review and meta-analysis found that the rate of weaning (achieving PS independence) in adult patients treated with this compound was estimated to be 11% at 6 months, 17% at 1 year, and 21% at ≥2 years mdpi.comnih.gov. The presence of colon in continuity was associated with a higher weaning rate mdpi.comnih.gov.

In a single-center retrospective study, enteral autonomy was achieved in 12 out of 13 patients (92%) with a median follow-up of 107 weeks researchgate.net. In a real-life pediatric study, 2 out of 13 patients (15%) were able to achieve enteral autonomy barnlakarforeningen.se.

Here is a summary of enteral autonomy rates:

Study/AnalysisPatient PopulationDurationEnteral Autonomy RateNotes
STEPS (RCT) bmj.comAdult24 Weeks3 patientsWeaned off PS by week 24
STEPS-2 Extension gattex.comAdultUp to 30 Months10 out of 30 patientsAchieved PS independence
Meta-analysis mdpi.comnih.govAdult6 Months11%Pooled estimate
Meta-analysis mdpi.comnih.govAdult1 Year17%Pooled estimate
Meta-analysis mdpi.comnih.govAdult≥2 Years21%Pooled estimate; higher rate with colon in continuity
Single-center Retrospective researchgate.netAdultMedian 107 Weeks92% (12/13)In a specialized care setting
Single-center Real-life barnlakarforeningen.sePediatricVaried15% (2/13)Real-life experience, variable response

Improvements in Intestinal Absorption and Fluid Balance

Clinical trials have shown that this compound improves intestinal absorption and leads to reduced requirements for parenteral nutrition (PN) and/or intravenous fluids (IVF) in both adult and pediatric patients with SBS. mdpi.com Studies have demonstrated that this compound can increase intestinal wet-weight absorption. dovepress.com For instance, in one study, this compound led to a significant increase in urine excretion, indicating improved fluid absorption, even in patients with reduced oral intake. dovepress.com Plasma citrulline, a marker of enterocyte mass and function, has also been shown to increase with this compound treatment, suggesting an intestinotrophic effect that supports improved absorption. dovepress.com

Efficacy in Specific Patient Populations

This compound has been evaluated in various patient populations affected by SBS.

Clinical trials have investigated the efficacy of this compound in pediatric patients aged 1 to 17 years with SBS who are dependent on parenteral support. nih.govoley.org Studies have shown clinically meaningful reductions in PS requirements in infants and children with SBS-associated intestinal failure (SBS-IF) over 24 weeks of treatment. nih.govresearchgate.net In one study, after 24 weeks, 57.1% of infants and 66.7% of children receiving this compound achieved a ≥20% reduction in PS volume from baseline. nih.gov This reduction was maintained in a significant proportion of patients at 48 weeks. nih.gov Some pediatric patients have also achieved enteral autonomy with this compound treatment. nih.govresearchgate.net Long-term data over 96 weeks in pediatric patients with SBS-IF showed that 82.1% achieved a clinical response (≥20% reduction in PN/IV volume), with mean fluid and energy decreases. bspghan.org.uknih.gov

Table 1: Pediatric SBS Cohort Efficacy (24 Weeks)

Patient GroupThis compound (n)≥20% PS Volume Reduction from Baseline
Infants657.1% (4/7)
Children666.7% (4/6)
SOC (Infants)350.0% (2/4)

Based on data from Reference nih.gov. Note: The total number of patients in the infant and children groups receiving this compound with evaluable data at week 24 was 7 and 6 respectively, out of enrolled patients.

The efficacy of this compound in adult patients with SBS-IF has been demonstrated in phase 3 clinical trials, including the STEPS, STEPS-2, and STEPS-3 studies, as well as in real-world studies. mdpi.commdpi.com These studies indicate that this compound can reduce PS volume and increase the likelihood of achieving PS independence. mdpi.com A meta-analysis of adult patients dependent on PS showed a response rate (defined as a ≥20% reduction in PS) of 64% at 6 months, which increased to 77% at 1 year and 82% at ≥2 years. mdpi.comresearchgate.net The weaning rate (achievement of PS independence) was estimated at 11% at 6 months, 17% at 1 year, and 21% at ≥2 years. mdpi.comresearchgate.net Real-world data in adult SBS patients with PS dependence have shown comparable or greater efficacy than observed in randomized clinical trials, with significant reductions in weekly PS volume and frequency. worldpharmatoday.com

Table 2: Adult SBS Cohort Efficacy (Meta-analysis)

TimepointResponse Rate (≥20% PS Reduction)Weaning Rate (PS Independence)
6 months64%11%
1 year77%17%
≥2 years82%21%

Based on pooled data from Reference mdpi.comresearchgate.net.

This compound has also been evaluated in patients with Crohn's disease (CD) who have developed SBS and require parenteral support. oup.comnih.gov A retrospective study of adults with CD-CIF and SBS treated with this compound identified that a significant majority achieved a ≥20% reduction in PS volume. oup.comnih.gov This study reported decreases in the number of patients requiring PN + IVF, with shifts towards requiring PN only or IVF only. oup.comnih.gov Weekly PN volume and frequency were significantly reduced. oup.comnih.govresearchgate.net Improvements in patient-reported subjective symptoms, stool output, and a decrease in the use of antidiarrheal medications were also observed in this population. oup.comnih.gov

Table 3: Crohn's Disease and SBS Cohort Efficacy (Retrospective Study)

OutcomeBefore this compoundAfter this compoundP-value
Patients with ≥20% PS Reduction (n/N)N/A26/32N/A
Patients requiring PN (n)2314N/A
Weekly PN Volume (L)7.003.55< 0.01
Weekly PN Frequency (instances)7.003.00< 0.01
Patients with Diarrhea/High Ostomy Output (n)2714N/A
Unique Antidiarrheal Medications used (median)3.02.0< 0.01

Based on data from Reference oup.comnih.govresearchgate.net. N/A = Not Applicable.

Predictors of Clinical Response to this compound Therapy

The response to this compound treatment can be variable, and several factors may influence the clinical outcome. barnlakarforeningen.semdpi.com

The presence of a colon-in-continuity is a significant factor that can influence the response to this compound therapy. bspghan.org.uknih.govmdpi.comresearchgate.netisciii.es In adult patients, the presence of a colon-in-continuity has been associated with a reduced response rate (≥20% PS reduction) but a higher weaning rate (achievement of PS independence). mdpi.comresearchgate.netisciii.es Specifically, a meta-analysis indicated that colon-in-continuity reduced the response rate by 17% but increased the weaning rate by 16%. mdpi.comresearchgate.net In pediatric patients, colon-in-continuity has also been identified as a factor significantly associated with a reduction in mean PN/IV volume requirements. bspghan.org.uknih.gov

Table 4: Influence of Colon-in-Continuity on Adult Response and Weaning Rates

Intestinal AnatomyEffect on Response Rate (≥20% PS Reduction)Effect on Weaning Rate (PS Independence)
Colon-in-ContinuityReduced (-17%)Increased (+16%)

Based on data from Reference mdpi.comresearchgate.net.

Length of Remaining Small Intestine

The length of the remaining small intestine is a crucial factor in the severity of SBS and the potential for intestinal adaptation. While some analyses suggest that the length of remaining small intestine did not affect response rates to this compound, these analyses did not provide clear predictors of response scottishmedicines.org.uk. However, other studies indicate that an increasing length of remaining small intestine was significantly associated with a reduction in mean parenteral nutrition/intravenous (PN/IV) volume requirements in pediatric patients bspghan.org.uk. In a study of Japanese adults, patients in one cohort (TED-C14-004) with a shorter small intestine (mean 102.7 ± 80.4 cm) and a greater proportion of colon remaining had a mean PS infusion frequency decrease of 2.1 ± 3.3 days/week after 30 months of this compound, with 25% achieving enteral autonomy d-nb.info. Both patients who achieved enteral autonomy in this cohort had a remaining small intestinal length of 100 cm and 120 cm d-nb.info. In a pooled analysis of adult patients, the median residual small intestine length was 52.5 cm among those who achieved enteral autonomy, and there was no significant difference in the frequency of PS independence based on the presence or absence of colon-in-continuity researchgate.net.

Age at Baseline and Duration of this compound Exposure

Older age at baseline and longer duration of this compound exposure have been significantly associated with a reduction in mean PN/IV volume requirements in pediatric patients bspghan.org.uk. In a pooled analysis of pediatric long-term extension studies, the median duration of this compound exposure was over 100 weeks bspghan.org.uk. In adult studies, patients who achieved enteral autonomy typically required more than 6 months of this compound treatment mdpi.comnih.gov. A post hoc analysis of adult patients showed that enteral autonomy was achieved after a median of 1.7 years (89 weeks) of this compound treatment, with most patients weaning off PS after at least 1 year of treatment mdpi.com.

Underlying Etiology of SBS

The underlying cause of SBS can vary among patients d-nb.infonih.gov. While some analyses have not shown a statistically significant difference in this compound efficacy based on SBS etiology, a trend towards a slightly better outcome has been observed in patients with Crohn's disease nih.govresearchgate.net. In one study, both patients who achieved enteral autonomy had Crohn's disease as the reason for small bowel resection d-nb.info. Another study noted that among patients who achieved freedom from PS, all had a history of Crohn's disease with loss of the ileocecal valve, and some had colon-in-continuity nih.gov. Patients with non-inflammatory bowel disease (non-IBD) etiology and lower baseline PS volumes also tended to achieve PS independence and a greater number of days per week off PS nih.gov.

Long-term Efficacy and Sustained Outcomes

Long-term treatment with this compound has demonstrated sustained reductions in PS requirements in patients with SBS nih.govnih.gov. In the STEPS-2 study, a 2-year open-label extension, patients who continued this compound treatment maintained or enhanced their efficacy response nih.gov. Clinical response, defined as a ≥20% reduction in weekly PS volume, was achieved by a high percentage of patients who completed the study nih.govnih.gov. For example, in the TED/TED group (received this compound in the initial study and the extension), 93% achieved a clinical response in STEPS-2 nih.govnih.gov. Mean PS volume reductions were substantial in the this compound groups nih.govnih.gov.

Enteral autonomy, defined as complete independence from PS, has been achieved by a proportion of patients receiving long-term this compound treatment researchgate.netnih.govnih.gov. In the STEPS-2 study, thirteen patients achieved full enteral autonomy nih.gov. A single-center retrospective study reported that 12 out of 13 patients (92%) achieved enteral autonomy over a median follow-up of 107 weeks nih.gov. The mean PS reduction in this study increased with therapy duration, reaching up to 100% in some patients treated for 144 weeks nih.gov.

Real-world studies have also confirmed the long-term efficacy of this compound, showing sustained reductions in PS dependence nih.govmdpi.com. A French real-life study reported a 60% reduction in PS volume (IQR: 40–100) with this compound, and the two- and five-year treatment retention rates were 82% and 64%, respectively mdpi.com. This study also suggested a better response in incident patients, potentially indicating a benefit of earlier treatment mdpi.com. An Italian single-center study reported that early responders to this compound maintained sustained reductions in PS over 48 months, with 50% of these responders discontinuing PS oup.com.

The progressive effect of this compound has been noted over time, with continued improvements in PS reduction and days off PS with longer treatment duration dovepress.comeuropa.eu.

Table 1: Summary of this compound Efficacy Outcomes

Study / Analysis TypePatient PopulationDuration of TreatmentKey Efficacy FindingCitation(s)
Pooled analysis of extension studiesPediatricUp to 96 weeksLonger duration of exposure associated with greater PN/IV volume reduction. bspghan.org.uk
STEPS-2 Extension StudyAdultUp to 30 monthsSustained, continued reductions in PS requirements; 13 patients achieved autonomy. nih.govnih.gov
Single-center retrospective analysisAdultMedian 107 weeks100% responded with significant PS reduction; 92% achieved enteral autonomy. nih.gov
French real-life studyAdultUp to 5 years60% reduction in PS volume; high treatment retention rates. mdpi.com
Italian single-center observational studyAdultUp to 48 monthsEarly responders maintained sustained PS reductions; 50% of responders discontinued (B1498344) PS. oup.com
Post hoc analysis of clinical trialsAdultMedian 89 weeksEnteral autonomy achieved after median 1.7 years; most weaned off PS after ≥1 year. mdpi.com

Note: This table summarizes key findings related to the specified sections and is not exhaustive of all efficacy data.

Safety and Tolerability in Teduglutide Research

Analysis of Adverse Events (AEs) and Drug Reactions (ADRs) in Clinical Trials and Post-Marketing Surveillance

Data from clinical trials and post-marketing surveillance, such as the FDA Adverse Event Reporting System (FAERS), indicate that gastrointestinal ADRs are the most frequently reported, followed by infections, cardiovascular events, weight changes, neuropsychiatric concerns, and device-related infections. tandfonline.comresearchgate.netnih.gov A retrospective analysis of the FAERS database from 2012 to 2024 identified 4,533 reports of ADRs associated with teduglutide, with 2,787 of these cases requiring hospitalization and 443 associated with death. tandfonline.com

Gastrointestinal Adverse Events (e.g., Abdominal Pain, Nausea, Distension, Stoma Complications)

Gastrointestinal adverse events are the most common type of AEs reported with this compound use, a finding consistent with its intestinotrophic actions. nih.govnih.gov These events include abdominal pain, nausea, abdominal distension, and gastrointestinal stoma complications. nih.govyoutube.com Pooled data from four clinical trials showed that abdominal pain was reported in 41.6% of patients receiving this compound, and nausea in 26.6%. nih.gov Abdominal distension was also a frequently reported AE. nih.govnih.gov Several common gastrointestinal AEs, such as abdominal pain, nausea, and abdominal distension, were noted to be more frequent early in the course of treatment, with their frequency declining over time. nih.govnih.gov

In patients with a stoma, gastrointestinal stoma complications were reported in 45.6% of those in the RCT/extension this compound group. nih.gov Post-marketing data from the FAERS database further corroborates the prevalence of gastrointestinal ADRs, with abdominal pain being the most commonly suspected gastrointestinal ADR, followed by nausea/vomiting and abdominal bloating. tandfonline.com

Table 1: Frequency of Common Gastrointestinal Adverse Events in this compound Clinical Trials

Adverse EventPercentage of Patients Reporting (%)
Abdominal Pain41.6%
Nausea26.6%
Abdominal Distension18.5%
Gastrointestinal Stoma Complication45.6% (in patients with stoma)

Data sourced from pooled analysis of four clinical trials. nih.govbmj.com

Infections, including Catheter-Related and Vascular Device Infections

Infections, particularly those related to catheters and other vascular devices, are a significant concern in patients treated with this compound. tandfonline.comresearchgate.net Catheter-related sepsis has been reported as a serious adverse event. nih.gov In a pooled analysis of four clinical trials, the rate of central line-associated bloodstream infections (CLABSI) was 1.18 per 1000 catheter-days in the this compound group of randomized controlled trials. nih.gov The AE grouping of catheter sepsis events was the most commonly reported treatment-emergent serious adverse event (TESAE) in one study. nih.gov

Post-marketing surveillance data also highlights infections as a prominent ADR, with vascular device infections being a notable finding. nih.gov In pediatric patients, device infections were the most prevalent AE. nih.gov

Fluid Imbalance and Overload

Due to its mechanism of enhancing intestinal absorption, this compound has the potential to cause fluid overload. nih.gov In an integrated safety analysis, fluid overload was reported by 13.3% of patients in a combined randomized controlled trial and extension study group. nih.gov Symptoms of fluid overload can include rapid weight gain, swelling of the hands, ankles, or feet, and shortness of breath. drugs.comgattex.com Careful monitoring for signs of fluid overload is crucial, especially during the initial phases of treatment. nih.gov

Hypersensitivity Reactions

Hypersensitivity reactions to this compound have been reported. bmj.com These reactions can manifest as skin rashes, itching, and hives. drugs.com While the development of anti-teduglutide antibodies has been observed, a clear association with hypersensitivity events has not been established in pediatric studies. nih.gov

Neuropsychiatric Concerns and Sleep Disturbances

Neuropsychiatric concerns and sleep disturbances have been associated with this compound use. tandfonline.comnih.gov Post-marketing data has identified neuropsychiatric concerns as a notable category of ADRs. tandfonline.comresearchgate.netnih.gov Sleep disorders and anxiety have been reported to be more common with this compound compared to placebo. nih.gov One study noted that disease-associated sleep disruptions, which ranged from 1 to 15 per night at baseline, significantly decreased over the course of this compound treatment. nih.gov

Weight Changes

Weight changes have been observed in patients receiving this compound. tandfonline.comresearchgate.netnih.gov Post-marketing data from the FAERS database identified weight changes as a prominent adverse drug reaction. tandfonline.com While some studies suggest that this compound is associated with an increase in lean body mass, there have also been reports of weight decrease. nih.govnih.gov One case report highlighted a notable 3-4 kg increase in body weight in a patient treated with this compound. springernature.com

Malignancy Surveillance and Risk Assessment in this compound Research

The mechanism of action of this compound, which promotes tissue growth in the gastrointestinal tract, has led to a focus on its potential to accelerate the growth of neoplastic tissues. drugs.com Consequently, malignancy surveillance and risk assessment are critical components of safety protocols for patients undergoing treatment. Research and post-marketing surveillance have centered on identifying the incidence of polyps and establishing comprehensive monitoring guidelines.

Colorectal Polyps and Small Bowel Neoplasia

Clinical research has identified the development of gastrointestinal polyps in patients treated with this compound. In a post-hoc analysis of adult trials, colonic polyps were found in 18% of patients who underwent post-exposure colonoscopies. nih.gov Another long-term study reported gastrointestinal polyps in 18% of patients receiving colonoscopies, a rate considered comparable to standard adenoma detection rates in the general population for initial screenings. nih.gov None of the seven polyps that were biopsied in that study were found to be malignant. nih.gov

More recent studies have highlighted the risk of small bowel neoplasia. A retrospective review of adults on long-term this compound treatment showed an increased formation of small bowel polyps in 22.9% (8 out of 35) of patients. nih.gov These included foveolar hyperplastic lesions and adenomas with low-grade dysplasia. nih.gov In pediatric patients, the incidence of intestinal polyp formation is less defined, as initial trials did not mandate extensive endoscopic screening. nih.gov However, there are case reports of small bowel foveolar hyperplastic polyps developing in children after one year of treatment. nih.gov While post-marketing data has not shown high-level signals for neoplasms, the occurrence of polyp-related adverse events raises concerns about the long-term tumorigenic risk associated with sustained intestinal cell proliferation. nih.gov

To date, cases of malignancy have been reported in patients with significant risk factors, such as a history of smoking or previous cancers, making a direct causal relationship with this compound difficult to establish. nih.govthe-hospitalist.org Nevertheless, the potential for neoplastic growth necessitates discontinuation of the treatment if a gastrointestinal malignancy is diagnosed. drugs.comgattexhcp.com

Recommendations for Screening and Monitoring

To mitigate the risks associated with neoplastic growth, specific screening and monitoring protocols are recommended for patients receiving this compound. These guidelines differ slightly between adult and pediatric populations.

For adult patients, a colonoscopy and an upper gastrointestinal (GI) endoscopy with the removal of any polyps are recommended within the six months prior to initiating therapy. drugs.comfda.gov A follow-up colonoscopy and upper GI endoscopy should be performed after one year of treatment. drugs.comfda.gov Subsequent surveillance endoscopies are recommended every five years thereafter, or more frequently if clinically indicated. drugs.comfda.gov

For pediatric patients, the initial screening involves fecal occult blood testing within six months before starting treatment. gattexhcp.comfda.gov If any new or unexplained blood is found in the stool during therapy, a colonoscopy/sigmoidoscopy and an upper GI endoscopy are required. drugs.comfda.gov All pediatric patients should undergo a colonoscopy/sigmoidoscopy after the first year of treatment and then every five years while therapy continues. gattexhcp.comfda.gov Annual fecal occult blood testing is also recommended throughout the course of treatment for this population. drugs.com

The following table summarizes the key screening recommendations:

Patient PopulationPre-Treatment Screening (within 6 months prior)Monitoring During Treatment
AdultsColonoscopy and upper GI endoscopy with polyp removal.- Follow-up colonoscopy and upper GI endoscopy at 1 year.
  • Subsequent endoscopies every 5 years or as needed.
  • PediatricsFecal occult blood testing.- Annual fecal occult blood testing.
  • Colonoscopy/sigmoidoscopy at 1 year.
  • Subsequent colonoscopy/sigmoidoscopy every 5 years.
  • Endoscopy if new or unexplained blood in stool is detected.
  • Considerations for Specific Patient Populations

    The safety and tolerability of this compound have been evaluated in various patient groups, leading to specific considerations for pediatric patients, pregnant or lactating individuals, and those with pre-existing cardiac conditions.

    Pediatric Safety Data

    This compound has been studied in pediatric patients with short bowel syndrome-associated intestinal failure (SBS-IF). A pooled analysis of four clinical studies, including long-term follow-up of up to 161 weeks, concluded that the safety profile was consistent with what would be expected for pediatric patients with SBS-IF who had not received the treatment. nih.gov In this analysis of 89 patients, no new cases of neoplasia occurred. nih.gov

    Treatment-emergent adverse events (TEAEs) were common, with one 24-week study reporting them in 98% of patients in the this compound groups and 100% in the standard of care group. nih.gov Real-world data analysis suggests that certain adverse events are more frequently reported in children than in adults. frontiersin.org

    The most common adverse events reported in pediatric clinical studies are summarized below:

    Adverse EventFrequency in Pooled Analysis nih.govNotes
    Vomiting51.7%Also noted as a common TEAE in other pediatric trials. nih.govfrontiersin.org
    Pyrexia (Fever)43.8%Also noted as a common TEAE in other pediatric trials. nih.govfrontiersin.org
    Upper Respiratory Tract Infection41.6%Reflects typical childhood illnesses. nih.gov
    Cough33.7%Reflects typical childhood illnesses. nih.gov
    Vascular Device InfectionNot specified in pooled analysisNoted as more common in pediatric patients in real-world data analysis. nih.govfrontiersin.org

    Frequencies are based on a pooled analysis of 89 pediatric patients. nih.gov

    Pregnancy and Lactation Considerations

    There is a lack of controlled data on the use of this compound in human pregnancy. drugs.com As a precautionary measure, it is generally recommended to avoid the use of this compound during pregnancy unless the potential benefit justifies the potential risk to the fetus. drugs.comeuropa.eu Animal reproduction studies have not indicated direct or indirect harmful effects on embryo-fetal development, even at doses up to 1000 times the recommended human dose. drugs.come-lactancia.org

    It is unknown whether this compound is excreted in human milk. drugs.comeuropa.eu In animal studies, this compound was present in the milk of lactating rats at a concentration that was less than 3% of the maternal plasma concentration. europa.eue-lactancia.org Because this compound is a large protein molecule that is poorly absorbed orally, it is considered unlikely to be absorbed by a nursing infant. nih.gov However, due to the lack of human data and the potential for tumorigenicity shown in animal models, a decision should be made whether to discontinue breastfeeding or to discontinue the drug, taking into account the importance of the drug to the mother. drugs.come-lactancia.org A few case reports have described infants being breastfed during maternal this compound use without apparent adverse effects. nih.gov

    Patients with Cardiac Conditions

    This compound enhances fluid absorption, which can pose a risk for patients with pre-existing cardiovascular disease. nih.gov Fluid overload and congestive heart failure have been observed in clinical trials and post-marketing reports. gattexhcp.comnih.gov Congestive cardiac failure is listed as a potential adverse effect, with a reported frequency of approximately 1 in 100 cases. nih.gov

    Patients with cardiac conditions, such as cardiac insufficiency or hypertension, should be closely monitored for signs of fluid overload, particularly during the initiation of therapy. nih.gov Patients should be advised to report symptoms such as sudden weight gain, facial swelling, swollen ankles, or difficulty breathing (dyspnea). If fluid overload occurs, a re-evaluation of parenteral support and the continued use of this compound is necessary. In cases of severe cardiac impairment, the decision to continue treatment must be carefully reassessed. nih.gov

    Impact on Quality of Life and Patient-Reported Outcomes

    Research into this compound has consistently evaluated its effects beyond clinical efficacy to include its impact on the quality of life (QoL) and other patient-reported outcomes for individuals with Short Bowel Syndrome (SBS). These assessments are crucial for understanding the real-world benefits of the treatment from the patient's perspective. Studies have utilized validated questionnaires, such as the Short Bowel Syndrome–Quality of Life (SBS-QoL™) scale and the SF-36 health survey, to quantify these changes.

    Detailed Research Findings

    However, the impact of this compound on QoL was found to be more pronounced and statistically significant in specific subgroups of patients. nih.govresearchgate.net Notably, patients with the highest baseline parenteral support (PS) volume and those with inflammatory bowel disease (IBD) as the etiology for their SBS experienced significantly greater improvements in their SBS-QoL sum scores compared to placebo. nih.govnih.govresearchgate.net In patients with the highest baseline PS volume, the reduction in the SBS-QoL sum score was -27.3, and for those with IBD, it was -29.6, indicating a substantial improvement in their quality of life. nih.gov

    Long-term and real-world data have further solidified the positive impact of this compound on patient-reported outcomes. A real-world study with a median follow-up of 4.3 years demonstrated that this compound-treated patients had significant improvements over time across SBS-QoL™ subscales, the SBS-QoL™ sum score, and both the physical and mental component summary scores of the SF-36 survey. nih.gov In contrast, a matched control group of non-treated patients showed no significant changes in any of these scores during the same period. nih.gov The significant differences between the treated and non-treated groups were particularly evident in the SF-36 summary scores. nih.govresearchgate.net

    Further research has highlighted specific patient-reported benefits. In a retrospective case series of 32 patients with Crohn's disease and SBS, 84.4% reported meaningful subjective improvements in symptoms after starting this compound. nih.govresearchgate.net These improvements included increased energy levels, improved mood, and decreased stool frequency and output. nih.gov Another study noted that this compound therapy led to improved stool consistency and a reduction in disease-associated sleep disruptions. researchgate.net

    The reduction in parenteral support dependency is a key driver of these QoL improvements. researchgate.net The decreased time spent on infusions, fewer infusion days, and a reduction in sleep disturbances all contribute to a better quality of life for patients. researchgate.net The ability to achieve greater independence from parenteral support is a significant and clinically meaningful benefit reported by patients undergoing treatment with this compound. nih.gov

    Data on Quality of Life and Patient-Reported Outcomes

    The following tables summarize the key findings from studies assessing the impact of this compound on quality of life and patient-reported symptoms.

    Table 1: Changes in Quality of Life Scores with this compound Treatment Lower SBS-QoL™ scores indicate better quality of life. Higher SF-36 scores indicate better quality of life.

    Outcome Measure Study Population This compound Group Change Control/Placebo Group Change Statistical Significance (Between Groups)
    SBS-QoL™ Sum Score Overall SBS Patients (24 weeks) nih.govnih.gov -8.6 points (Improvement) - Not Significant
    SBS-QoL™ Sum Score Highest Baseline PS Volume Subgroup (24 weeks) nih.gov -27.3 points (Improvement) - Significant
    SBS-QoL™ Sum Score IBD Subgroup (24 weeks) nih.gov -29.6 points (Improvement) - Significant
    SBS-QoL™ Sum Score Real-World SBS Patients (4.3 years) nih.gov Significant Improvement No Significant Change p = 0.05 mdpi.com
    SF-36 Physical Component Summary Real-World SBS Patients (4.3 years) nih.gov Significant Improvement No Significant Change Significant (p = 0.031)

    | SF-36 Mental Component Summary | Real-World SBS Patients (4.3 years) nih.gov | Significant Improvement | No Significant Change | Significant (p = 0.012) |

    Table 2: Patient-Reported Symptomatic Improvements

    Reported Outcome Study Population Percentage of Patients Reporting Improvement
    Meaningful Subjective Symptom Improvement (e.g., increased energy, improved mood) Crohn's Disease with SBS Patients nih.govresearchgate.net 84.4%

    | Stool Output Decrease by ≥30% | Crohn's Disease with SBS Patients nih.govresearchgate.net | 90.6% |

    Drug Interactions and Concomitant Therapies in Teduglutide Research

    Potential for Increased Absorption of Oral Medications

    Based on its pharmacodynamic effect of enhancing intestinal absorption, teduglutide has the potential to increase the systemic exposure of concomitantly administered oral medications. medscape.comfda.govtg.org.aunih.gove-lactancia.orgaap.orghres.cadrugs.com This is a significant consideration, as altered absorption can lead to increased drug concentrations in the bloodstream, potentially resulting in enhanced effects or increased risk of adverse reactions. e-lactancia.orgpatsnap.com

    Drugs Requiring Titration or with a Narrow Therapeutic Index (e.g., Benzodiazepines, Opioids, Digoxin (B3395198), Antihypertensive Drugs)

    Particular caution is advised when co-administering this compound with oral medications that require careful dose titration or possess a narrow therapeutic index. medscape.comtg.org.aunih.gove-lactancia.orgaap.orghres.ca A narrow therapeutic index means that there is a small difference between the effective dose and the dose that causes significant toxicity. Increased absorption of such drugs due to this compound could lead to supratherapeutic levels and potentially serious adverse effects. e-lactancia.orgpatsnap.com

    Examples of drug classes that may be affected include:

    Benzodiazepines: These central nervous system depressants are used for anxiety, insomnia, and seizures. Increased absorption could lead to excessive sedation or respiratory depression. medscape.comtg.org.aunih.gove-lactancia.orghres.ca

    Opioids: These analgesics are used for pain management. Enhanced absorption could increase the risk of respiratory depression, sedation, and other opioid-related adverse effects. tg.org.aunih.gove-lactancia.orghres.ca

    Digoxin: This cardiac glycoside is used to treat certain heart conditions. Increased absorption could lead to digoxin toxicity, characterized by cardiac arrhythmias, nausea, and visual disturbances. tg.org.aunih.gove-lactancia.orghres.ca

    Antihypertensive Drugs: These medications are used to lower blood pressure. Increased absorption could result in excessive hypotension. tg.org.aunih.gove-lactancia.orghres.ca

    Monitoring patients receiving these types of medications concomitantly with this compound is crucial, and dosage adjustments of the oral medications may be necessary. medscape.come-lactancia.orghres.cadrugs.com

    Cytochrome P450 Enzyme System and P-glycoprotein Interactions

    In vitro studies have investigated the potential for this compound to interact with the cytochrome P450 (CYP) enzyme system and P-glycoprotein (P-gp). The CYP enzyme system is a major pathway for drug metabolism in the liver and intestines, while P-gp is an efflux transporter that pumps drugs back into the intestinal lumen, limiting their absorption. nih.govtg.org.au

    In vitro data suggest that this compound does not inhibit cytochrome P450 enzymes. tg.org.aunih.gove-lactancia.orgnps.org.aueuropa.eu Additionally, P-glycoprotein drug interactions are not predicted based on in vitro studies. tg.org.aunih.govnps.org.au This suggests that this compound is unlikely to significantly alter the metabolism or efflux of other drugs via these pathways.

    Clinical Significance of Drug Interactions in Practice

    The potential for increased absorption of oral medications, particularly those with a narrow therapeutic index or requiring titration, is of clinical significance in patients receiving this compound. medscape.come-lactancia.orgaap.orghres.cadrugs.compatsnap.com Healthcare providers should be aware of this potential interaction and closely monitor patients for increased effects or adverse reactions related to their concomitant oral medications. medscape.come-lactancia.orgaap.orghres.cadrugs.com Dose adjustments of the co-administered oral drugs may be required to maintain therapeutic efficacy and minimize the risk of toxicity. medscape.come-lactancia.orghres.ca

    Concomitant Immunosuppressive Regimens in Crohn's Disease Patients

    In patients with Crohn's disease (CD) and short bowel syndrome requiring parenteral support, this compound may be used concomitantly with immunosuppressive regimens. A retrospective study evaluating the safety and efficacy of this compound in CD patients with SBS requiring parenteral support included a cohort where over half of the patients were on concomitant immunosuppression. nih.govnih.govdntb.gov.ua Specifically, in a study involving 13 CD patients on this compound therapy, 8 patients (62%) were treated with concomitant immunosuppressive therapy. nih.govnih.govdntb.gov.ua The study reported that this compound appeared to be safe in this cohort, and the majority of patients were weaned off parenteral support. nih.govnih.govdntb.gov.ua This suggests that concomitant use of this compound and immunosuppressive therapy may be feasible in carefully selected CD patients with SBS, although further research is needed to fully understand the implications of this co-administration. wjgnet.comscite.ai

    Data Table: Concomitant Immunosuppression in CD Patients on this compound

    Study CharacteristicNumber of PatientsPercentage (%)
    Total CD patients on this compound13100
    Patients on Concomitant Immunosuppressive Therapy862

    Data based on a retrospective cohort study of CD patients with SBS requiring parenteral support. nih.govnih.govdntb.gov.ua

    Future Directions and Unanswered Research Questions for Teduglutide

    Further Elucidation of Long-Term Efficacy and Safety in Diverse Patient Cohorts

    While clinical trials have established the efficacy and safety of teduglutide over short- to medium-term periods, further research is needed to fully understand its long-term effects, particularly in diverse patient populations nih.govmdpi.commdpi.combarnlakarforeningen.se. Real-world studies and long-term registries are crucial for collecting data on a larger and more varied group of patients, including those with different SBS etiologies, intestinal anatomies, and varying degrees of parenteral support dependence mdpi.commdpi.com. These studies aim to evaluate long-term clinical outcomes and the safety profile of this compound in routine clinical settings mdpi.com. For instance, a multinational registry is collecting data on adult and pediatric patients with SBS-associated intestinal failure (SBS-IF) who have received or never received this compound to assess long-term outcomes and potential risks, such as colorectal cancer in patients with remnant colon mdpi.com. While some studies have shown maintained effectiveness over 52 weeks and a consistent safety profile in pediatric and adult patients, the long-term implications across all diverse patient characteristics require continued investigation aetna.com. The heterogeneity in patient response highlights the need for further research to identify predictors of long-term efficacy and the achievement of enteral autonomy in different subgroups mdpi.combarnlakarforeningen.se.

    Optimization of Treatment Strategies and Individualized Patient Management

    Optimizing this compound treatment strategies and individualizing patient management are key areas of future research mdpi.combarnlakarforeningen.sedovepress.com. Understanding the factors that predict a patient's response to this compound is essential for tailoring therapy and improving outcomes mdpi.combarnlakarforeningen.se. Studies are exploring how baseline characteristics, such as SBS etiology, intestinal anatomy, and initial parenteral support requirements, influence the magnitude and timing of response mdpi.compeerview.com. Identifying subpopulations with a higher likelihood of early response could inform initial treatment adjustments and optimize resource utilization mdpi.comdovepress.com. Furthermore, research into the optimal duration of therapy and strategies for potential dose adjustments or discontinuation in patients who achieve enteral autonomy is ongoing niph.go.jpeuropa.eu. The variable response observed in real-life settings, particularly in pediatric patients, underscores the need for large multicenter studies to identify predictive factors and establish long-term management guidelines barnlakarforeningen.se.

    Exploration of this compound's Role in Other Gastrointestinal Diseases

    Beyond SBS, the potential therapeutic role of this compound in other gastrointestinal diseases is being explored niph.go.jpnih.govoley.org. Given its intestinotrophic and potential anti-inflammatory properties, its application in conditions characterized by mucosal damage or inflammation is of interest dovepress.comscielo.br.

    Experimental Colitis and Chemotherapy-Induced Intestinal Mucositis Models

    Pre-clinical studies have investigated the effects of this compound in models of experimental colitis and chemotherapy-induced intestinal mucositis aetna.comportico.orgnih.gov. This compound has demonstrated significant intestine-trophic activity in models of experimental colitis and chemotherapy-induced intestinal mucositis aetna.com. In murine models of dextran (B179266) sulfate-induced colitis, co-administration of this compound prevented weight loss, reduced inflammatory markers, and enhanced mucosal integrity portico.org. This compound has also shown protective effects on intestinal crypt stem cells from radiation damage in mouse models, suggesting a potential role in attenuating chemotherapy-induced intestinal mucositis portico.orgnih.gov. The antiapoptotic effect of this compound may be useful in this context portico.org. Further experiments are needed to determine optimal treatment regimens for maximizing stem cell protection and functional capacity in the intestine nih.gov.

    Potential Anti-inflammatory Effects

    Accumulating evidence suggests that this compound may possess anti-inflammatory properties nih.govdovepress.comscielo.brfrontiersin.org. Studies in inflammatory bowel disease (IBD) rat models have shown a significant reduction in gross and histological lesions after receiving GLP-2, along with a drop in the expression of pro-inflammatory cytokines frontiersin.org. This compound has also been reported to reduce antigen uptake by enterocytes and suppress the inflammatory response in mouse models nih.gov. The anti-inflammatory action is thought to be mediated, in part, by crosstalk involving enteric neurons expressing GLP-2R nih.gov. While some studies suggest an anti-inflammatory influence, particularly in the peri-operative context, further research is needed to fully elucidate the mechanisms and clinical significance of these effects in various inflammatory conditions scielo.br. Case reports exploring this compound as a therapeutic option for refractory microscopic colitis have shown promising results, with significant improvement in diarrhea and histological resolution, hypothesizing that the intestinotrophic and anti-inflammatory effects of GLP-2 contributed to this outcome frontiersin.org. Further investigation and clinical trials are warranted to generalize these findings frontiersin.org.

    Pharmacoeconomic Analyses and Cost-Effectiveness Research

    Given the cost of this compound therapy, pharmacoeconomic analyses and cost-effectiveness research are crucial to assess its value in clinical practice mdpi.comniph.go.jpdovepress.comcda-amc.caispor.orgcda-amc.ca. Studies are evaluating the cost-utility of this compound compared to standard of care in adult and pediatric patients with SBS-IF, considering factors such as reductions in parenteral support requirements, decreased complications, and improved quality of life mdpi.comniph.go.jpcda-amc.caispor.org. Markov models are being used to analyze long-term outcomes and costs associated with different health states related to parenteral support dependence and complications niph.go.jpcda-amc.caispor.org. These analyses aim to determine the incremental cost-utility ratio of this compound and assess the price reduction required to reach commonly accepted cost-effectiveness thresholds cda-amc.cacda-amc.ca. Uncertainty remains regarding the long-term efficacy and the impact of this compound on the natural history of SBS, which influences the outcomes of these economic evaluations niph.go.jpcda-amc.ca. Further research is needed to refine these models and provide more robust evidence on the cost-effectiveness of this compound in different patient populations and healthcare settings niph.go.jpcda-amc.caispor.orgcda-amc.ca.

    Advanced Molecular and Structural Investigations

    Advanced molecular and structural investigations are ongoing to further understand the interaction of this compound with its receptor and potentially inform the design of future GLP-2 based therapies nih.govresearchgate.net. This compound exerts its pharmacological effects by binding to the GLP-2 receptors (GLP2R) located in intestinal tissue researchgate.net. While the three-dimensional structure of the extracellular domain of GLP2R linked to this compound has not been fully determined, studies are utilizing techniques like circular dichroism and molecular dynamics simulations to gain insight into their interaction researchgate.net. Generating structural models and conducting experimental studies can provide a better understanding of the binding mode of this compound and other GLP-2R agonists, which could be valuable for designing more potent and specific analogues researchgate.net. Further molecular investigations can also help elucidate the downstream signaling pathways activated by this compound and their precise roles in promoting intestinal adaptation and other observed effects nih.govnih.gov.

    Three-Dimensional Structure of GLP-2R and Ligand Interactions

    Understanding the precise three-dimensional structure of the GLP-2 receptor (GLP-2R) and how this compound interacts with it is crucial for rational drug design. The GLP-2R is a member of the Class B G protein-coupled receptor (GPCR) family, predominantly expressed in the gastrointestinal tract. acs.orgcreative-diagnostics.com While the structure of native GLP-2 peptide in solution has been determined, showing an α-helical conformation, the complete 3D structure of the extracellular domain of GLP-2R (ECD-GLP2R) bound to this compound has not yet been fully determined experimentally. researchgate.netresearchgate.netnih.govrcsb.orgnih.gov

    Research efforts have focused on generating 3D models of the ECD-GLP2R-teduglutide complex using computational methods and validating them with experimental studies. researchgate.netresearchgate.netnih.gov These models aim to provide insights into the mode of interaction between the receptor and its ligands. Studies involving alanine (B10760859) scanning mutagenesis have identified key amino acids in this compound, such as ARG20, PHE22, ILE23, LEU26, ILE27, and LYS30, that are crucial for ligand-receptor interaction. researchgate.net Single amino acid substitutions within GLP-2 have been shown to confer structural changes to the ligand-receptor interface, highlighting residues important for GLP-2R binding and activation. researchgate.net

    Further research is needed to experimentally determine the high-resolution 3D structure of the full-length GLP-2R in complex with this compound. This would provide a more accurate template for understanding the molecular details of binding and activation, facilitating the design of novel agonists with potentially improved properties.

    Molecular Dynamics Simulations for Agonist Design

    Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, including protein-ligand complexes, over time. These simulations can complement structural studies by providing information about the flexibility of the GLP-2R and this compound, and how their conformations change upon binding. researchgate.netnih.govacs.org

    MD simulations have been employed in the design of novel this compound analogues. researchgate.netacs.orgnih.gov By simulating the interactions between modified this compound peptides and the GLP-2R model, researchers can predict the binding affinity and stability of potential new agonists. Computational mutagenesis approaches, coupled with MD simulations, have identified specific mutations in this compound that are predicted to improve its binding ability to the receptor. researchgate.net For instance, mutations like D15I and D15M have been suggested by calculations to enhance the affinity of this compound towards its receptor. researchgate.net

    MD simulations can also help to understand the structural basis for GLP-2R activation upon ligand binding, exploring the conformational changes that initiate downstream signaling pathways. Continued application of MD simulations, integrated with experimental validation, is essential for the rational design of next-generation GLP-2R agonists with potentially enhanced potency, selectivity, and pharmacokinetic properties.

    Impact of this compound on Microbiome and Intestinal Adaptation Processes

    This compound's primary mechanism of action involves promoting intestinal adaptation, characterized by structural and functional changes such as increased villus height, crypt depth, and enhanced absorptive capacity. nih.govnih.govnih.govresearchgate.netdovepress.com This process is crucial for improving nutrient and fluid absorption in patients with SBS-IF.

    While the direct intestinotrophic effects of this compound via GLP-2R activation are well-established, its impact on the complex ecosystem of the gut microbiome and how this might influence intestinal adaptation is an area of ongoing investigation. The gut microbiome plays a significant role in intestinal health, metabolism, and immune function. Changes in the microbiome composition and activity have been observed in patients with SBS.

    Furthermore, while this compound stimulates structural adaptation, research continues to explore the temporal markers of adaptation and potential synergies with other interventions, such as enteral nutrition. Studies in animal models have shown that this compound-stimulated intestinal adaptation can be complemented and synergistically enhanced by partial enteral nutrition, affecting both the site and timing of action. researchgate.net Structural adaptations, such as increased villus height and crypt depth, have been observed to precede functional adaptations. researchgate.net

    Future research should aim to elucidate the specific mechanisms by which this compound interacts with the gut microbiome and how these interactions contribute to or modulate the intestinal adaptation process. This could involve studying changes in microbial metabolites, their effects on intestinal cell function, and the potential for targeted microbial interventions to enhance the effects of this compound.

    Q & A

    Q. What experimental models are commonly used to study teduglutide’s effects on intestinal epithelial repair?

    Answer: Caco-2 human intestinal epithelial cell lines are frequently employed to assess this compound’s proliferative effects. Methodologies include BrdU incorporation assays to quantify DNA synthesis and flow cytometry for cell cycle analysis. Dose-response experiments (e.g., 250–1000 nM concentrations) paired with Bonferroni-corrected t-tests are standard for evaluating statistical significance .

    Q. What are the primary efficacy endpoints in this compound clinical trials for short bowel syndrome (SBS)?

    Answer: The primary endpoint is typically a ≥20% reduction in parenteral support (PS) volume at 24 weeks compared to baseline. Secondary endpoints include enteral autonomy (cessation of PS) and changes in plasma citrulline (a biomarker of mucosal repair). Statistical methods like Wilcoxon rank-sum tests are used to compare PS volume reductions between treatment arms .

    Q. How is this compound’s safety profile evaluated in controlled trials?

    Answer: Safety assessments include adverse event (AE) reporting, hematological/urinalysis parameters, and treatment-emergent serious AEs (TESAEs). AE coding follows MedDRA guidelines, and comparisons between this compound and standard-of-care arms use Fisher’s exact tests for incidence rates .

    Advanced Research Questions

    Q. How can researchers reconcile contradictions between real-world safety data and clinical trial findings for this compound?

    Answer: Disproportionality analyses of pharmacovigilance databases (e.g., FAERS) using metrics like Reporting Odds Ratio (ROR) and Bayesian Confidence Propagation Neural Network (BCPNN) can identify unexpected AEs. Contrast these with trial data by adjusting for confounders (e.g., comorbidities, polypharmacy) via multivariate regression .

    Q. What methodological approaches optimize this compound dosing regimens in heterogeneous patient populations?

    Answer: Population pharmacokinetic (PopPK) modeling integrates covariates (e.g., renal function, residual bowel length) to predict exposure-response relationships. Adaptive trial designs with Bayesian dose escalation can refine dosing (e.g., 0.05 mg/kg/day vs. 0.10 mg/kg/day) while minimizing toxicity .

    Q. How can researchers address stability challenges in quantifying intact this compound peptides?

    Answer: Reverse-phase UHPLC-UV-HESI/O methods validated per ICH guidelines ensure peptide stability. Parameters include column temperature optimization (25–40°C), pH-controlled mobile phases, and forced degradation studies to identify cleavage sites. Compare with LC-MS/MS for cross-validation .

    Q. What mechanisms underlie this compound’s effects on intestinal stem cells (ISCs) in graft-versus-host disease (GVHD)?

    Answer: Preclinical murine models show this compound enhances ISC proliferation via GLP-2 receptor activation, restoring Paneth cell function. Flow cytometry and RNA-seq identify markers like Lgr5+ ISCs. Human studies correlate low L-cell counts with non-relapse mortality, supporting combination therapies with immunosuppressants .

    Q. How do real-world outcomes of this compound differ from clinical trial results in SBS patients?

    Answer: Real-world studies report longer times to PS weaning (17.7 vs. 10.2 months in trials) due to heterogeneous anatomy (e.g., colon length). Use propensity score matching to adjust for baseline differences and Cox regression for time-to-event analysis .

    Q. What statistical strategies mitigate bias in pediatric this compound studies with small sample sizes?

    Answer: Bayesian hierarchical models borrow strength from adult data while preserving pediatric subgroup integrity. Surrogate endpoints (e.g., citrulline levels) validated via Prentice criteria reduce reliance on underpowered clinical outcomes .

    Q. How can researchers design trials to evaluate this compound’s long-term safety in chronic intestinal failure?

    Answer: Implement cumulative incidence functions for AEs (e.g., gastrointestinal obstruction) with competing risk analysis. Leverage registry data for extended follow-up (≥5 years) and use Gray’s test for time-to-AE comparisons .

    Q. What translational models bridge this compound’s preclinical and clinical effects on mucosal healing?

    Answer: Organoid cultures from SBS patient biopsies treated with this compound assess crypt-villus regeneration. Transcriptomic profiling (scRNA-seq) identifies pathways like Wnt/β-catenin, validated in murine intestinal injury models .

    Q. How can this compound be combined with other therapies to enhance enteral adaptation?

    Answer: Preclinical synergy testing with growth hormone or glutamine uses factorial design experiments. Clinical trials should employ adaptive randomization to allocate patients to combination arms based on early response biomarkers .

    Methodological Tables

    Table 1: Common Statistical Methods in this compound Research

    Endpoint Method Application
    AE Signal DetectionROR, BCPNNPharmacovigilance studies
    PS Volume ReductionWilcoxon Rank-SumClinical trials
    Dose OptimizationPopPK ModelingPediatric studies

    Table 2: Key Biomarkers in this compound Studies

    Biomarker Role Assay
    Plasma CitrullineMucosal Mass SurrogateHPLC-MS
    Lgr5+ ISCsStem Cell ProliferationFlow Cytometry
    Fecal CalprotectinInflammation MarkerELISA

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.